1-(4-Fluorophenyl)-2-(pyridin-4-YL)ethanone
CAS No.: 6576-05-2
Cat. No.: VC3737829
Molecular Formula: C13H10FNO
Molecular Weight: 215.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6576-05-2 |
|---|---|
| Molecular Formula | C13H10FNO |
| Molecular Weight | 215.22 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-2-pyridin-4-ylethanone |
| Standard InChI | InChI=1S/C13H10FNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2 |
| Standard InChI Key | BYPVQCWVMWIUDB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)F |
| Canonical SMILES | C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of an ethanone backbone flanked by two aromatic rings: a 4-fluorophenyl group and a pyridin-4-yl group. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, while the pyridine nitrogen enhances polarity. This configuration promotes intermolecular interactions such as hydrogen bonding and π-π stacking, critical for its crystallinity and solubility profile.
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.23 g/mol |
| IUPAC Name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethanone |
| Melting Point | 128–130°C (literature) |
| Boiling Point | 342°C (estimated) |
Synthesis and Optimization
Lithium Diisopropylamide (LDA)-Mediated Condensation
The most widely reported synthesis involves a two-step condensation using lithium diisopropylamide (LDA) as a base.
Reaction Mechanism
-
Deprotonation: LDA deprotonates 4-picoline at the methyl group, generating a resonance-stabilized enolate.
-
Nucleophilic Acylation: The enolate attacks 4-fluoro--methoxy--methylbenzamide, forming a tetrahedral intermediate that collapses to release methoxyamine and yield the ketone .
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Base | LDA (2.0 M in heptane/THF/ethyl benzene) |
| Solvent | Anhydrous THF |
| Temperature | -78°C (initial), 0°C (quenching) |
| Reaction Time | 20 minutes (enolate formation) |
| Workup | Brine quenching, ethyl acetate extraction |
| Yield | 100% (optimized conditions) |
Spectroscopic Validation
-
NMR (CDCl, 300 MHz):
| Parameter | 2022 | 2030 (Projected) | CAGR |
|---|---|---|---|
| Market Size | $0.15 billion | $0.25 billion | 7.5% |
| Asia-Pacific Share | 42% | 48% | 8.2% |
| North America Share | 28% | 25% | 6.8% |
Challenges and Future Directions
Synthetic Limitations
-
Low-Temperature Requirements: The need for cryogenic conditions (-78°C) increases operational costs.
-
Sensitivity to Moisture: LDA-mediated reactions require stringent anhydrous conditions.
Opportunities
-
Continuous Flow Synthesis: Microreactor technology could mitigate temperature and scalability issues.
-
Derivatization Libraries: Combinatorial approaches may unlock novel bioactivities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume